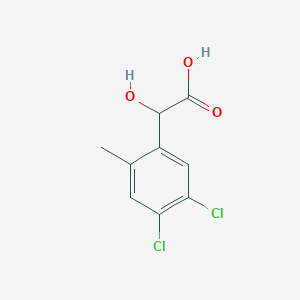
4,5-Dichloro-2-methylmandelic acid
描述
4,5-Dichloro-2-methylmandelic acid (DCMA) is a compound that has been studied extensively in recent years, primarily due to its potential applications in the fields of biochemistry and physiology. This organic acid has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. In
科学研究应用
4,5-Dichloro-2-methylmandelic acid has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. In particular, it has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. As such, 4,5-Dichloro-2-methylmandelic acid has been studied for its potential uses in the development of drugs and therapies for a wide variety of diseases and conditions.
作用机制
The exact mechanism of action of 4,5-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme responsible for the conversion of glucose to glycogen. In addition, it is believed to act as a regulator of certain metabolic pathways, such as the pathway responsible for the production of adenosine triphosphate (ATP).
Biochemical and Physiological Effects
4,5-Dichloro-2-methylmandelic acid has been found to have a number of interesting biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have an effect on the regulation of certain metabolic pathways, such as the pathway responsible for the production of ATP. Furthermore, it has been found to have an effect on the regulation of the immune system, as well as the regulation of the nervous system.
实验室实验的优点和局限性
The advantages of using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments include its low cost and its availability. In addition, its relatively low toxicity makes it an ideal compound for use in laboratory experiments. However, there are a number of limitations to using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments. In particular, its stability is relatively low, and its solubility is limited. Furthermore, its chemical reactivity is limited, and it can be difficult to synthesize in large quantities.
未来方向
There are a number of potential future directions for the use of 4,5-Dichloro-2-methylmandelic acid. In particular, further research could be conducted into its potential use as a drug or therapy for a wide variety of diseases and conditions. In addition, further research could be conducted into its potential use as a precursor for the synthesis of other compounds, as well as its potential use as an inhibitor of certain enzymes and its potential use as a regulator of certain metabolic pathways. Finally, further research could be conducted into its potential use as a biomarker for the detection of certain diseases and conditions.
属性
IUPAC Name |
2-(4,5-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-6(10)7(11)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGPLDLHVPPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















